1D-myo-inositol 3,4,6-trisphosphate
Overview
Description
1D-myo-inositol 3,4,6-trisphosphate is a myo-inositol trisphosphate having the three phosphate groups at the 3-, 4-, and 6-positions .
Synthesis Analysis
The synthesis of 1D-myo-inositol 3,4,6-trisphosphate has been studied in various contexts. For instance, the enantiomers of Ins (1,4,6)P3 and the enantiomers of Ins (1,3,4)P3 have been synthesized . Additionally, 3-modified 1D-myo-inositol 1,4,5-trisphosphate analogues have been synthesized from L-quebrachitol .Molecular Structure Analysis
The molecular formula of 1D-myo-inositol 3,4,6-trisphosphate is C6H15O15P3. It has an average mass of 420.096 Da and a monoisotopic mass of 419.962372 Da .Physical And Chemical Properties Analysis
1D-myo-inositol 3,4,6-trisphosphate has a net charge of 0 . Its conjugate base, 1D-myo-inositol 3,4,6-trisphosphate(6-), has a net charge of -6 .Scientific Research Applications
Calcium Mobilization : Myo-inositol 1,4,6-trisphosphate is a potent calcium-mobilizing agonist at the Ins(1,4,5)P3 receptor (Mills, Al-Hafidh, Westwick, & Potter, 1993). It plays a significant role in regulating intracellular calcium by mobilizing calcium from internal stores and stimulating calcium entry, which is critical in numerous cellular processes (Berridge & Irvine, 1989).
Receptor Binding and Phosphatase Resistance : Myo-inositol(1,4,5)trisphosphorothioate, which has similarities in structure, binds to specific sites on rat cerebellar membranes. This interaction offers potential in investigating phosphoinositide-linked receptors (Willcocks, Potter, Cooke, & Nahorski, 1988). Additionally, 1D-myo-inositol 1,4,5-trisphosphate 3-phosphorothioate can elicit Ca2+ release with an EC50 comparable to the natural metabolite, while being resistant to 3-phosphatase (Kozikowski, Fauq, Wilcox, & Nahorski, 1994).
Pharmacological Applications : 1D-myo-inositol 1,2,6-trisphosphate has been modified to create analogues with modified phosphate groups, retaining its ability to participate in hydrogen bonding and ionic interaction. These modifications may have applications in drug design and understanding the mechanisms of inositol phosphate actions (Malmberg & Rehnberg, 1997).
Role in Cellular Signaling and Physiology : Inositol 1,4,5-trisphosphate is a key molecule in cellular signaling, particularly in hormones that regulate diverse processes like muscle contraction, cell secretion, metabolism, and cell growth and differentiation (Putney & Bird, 1993).
Therapeutic Potential : D-myo-inositol 1,4,5-trisphosphate phosphatase acts as a second messenger for the hormonal mobilization of intracellular calcium in rat liver plasma membranes, highlighting its therapeutic potential in diseases related to calcium dysregulation (Seyfred, Farrell, & Wells, 1984).
Future Directions
properties
IUPAC Name |
[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-GSRZWBRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150726 | |
Record name | Inositol 1,4,6-trisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1D-myo-inositol 3,4,6-trisphosphate | |
CAS RN |
114418-85-8 | |
Record name | Inositol 1,4,6-trisphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inositol 1,4,6-trisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.